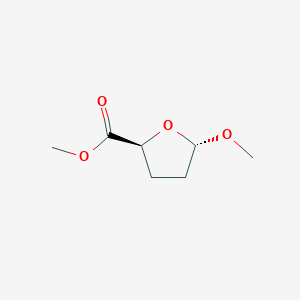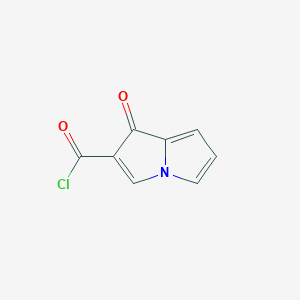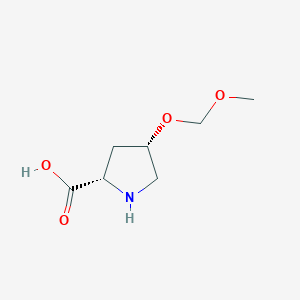
2-Fluoro-3-iodophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodophenacyl bromide is an organic compound with the molecular formula C8H5BrFIO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with fluorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodophenacyl bromide typically involves the following steps:
Bromination of 2-Fluoro-3-iodoacetophenone: The starting material, 2-Fluoro-3-iodoacetophenone, is brominated using bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-iodophenacyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically biaryl compounds or alkynyl derivatives, depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodophenacyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-iodoacetophenone: The precursor to 2-Fluoro-3-iodophenacyl bromide, differing by the presence of a carbonyl group instead of a bromine atom.
Phenacyl Bromide: Lacks the fluorine and iodine substitutions, making it less versatile in certain synthetic applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for selective functionalization and the formation of complex molecules .
Eigenschaften
Molekularformel |
C8H5BrFIO |
|---|---|
Molekulargewicht |
342.93 g/mol |
IUPAC-Name |
2-bromo-1-(2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |
InChI-Schlüssel |
XHSZHDOJQDQCBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)


![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)



![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)


